molecular formula C19H15ClN2O2S B2657757 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 896048-79-6

1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2657757
CAS No.: 896048-79-6
M. Wt: 370.85
InChI Key: QQXGUNLQSWZJDB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic organic compound featuring a pyridazine core linked to a chlorophenyl group via a sulfanyl-ethanone bridge. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research . The presence of the pyridazine ring, a nitrogen-containing heterocycle, is a common motif in the development of pharmacologically active substances . Compounds with similar scaffolds have been investigated for a range of biological activities, including as potential antiparasitic agents . The specific substitution pattern on the pyridazine and phenyl rings in this compound suggests it may be a valuable intermediate or tool for researchers exploring structure-activity relationships (SAR), particularly in optimizing potency and selectivity against biological targets . The 4-chlorophenyl and 3-methoxyphenyl substituents are common in drug discovery, often influencing the molecule's electronic properties and its ability to interact with enzymes or receptors . This product is provided for non-clinical research purposes, such as in vitro assay screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex molecules. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, cosmetic, or household purposes.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-24-16-4-2-3-14(11-16)17-9-10-19(22-21-17)25-12-18(23)13-5-7-15(20)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGUNLQSWZJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs, emphasizing key differences in molecular frameworks and substituents:

Compound Name Molecular Formula Molecular Weight Key Structural Features
Target Compound : 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one C₁₉H₁₅ClN₂O₂S 394.85 Pyridazine core, 3-methoxyphenyl (C6), 4-chlorophenyl ethanone (C3 via sulfanyl)
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one C₁₂H₁₀ClNOS₂ 283.80 Thiazole core, methyl substituent (C5), shorter carbon chain
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid C₁₉H₂₀N₃O₃S 377.45 Pyridazine core, piperidine-carboxylic acid (replaces ethanone), 3-methoxyphenyl (C6)
1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one C₁₉H₂₁F₃N₂OS 394.44 Adamantyl group (lipophilic), trifluoromethylpyridine (electron-deficient)

Key Observations

Substituent Effects: The 3-methoxyphenyl group at pyridazine-C6 improves solubility via the methoxy group’s electron-donating properties, contrasting with non-polar substituents like trifluoromethyl . The 4-chlorophenyl ethanone moiety contributes to steric bulk and hydrophobic interactions, a feature shared with adamantyl analogs but absent in piperidine-carboxylic acid derivatives .

Sulfanyl Linkage :

  • The sulfanyl (-S-) bridge is conserved across analogs, suggesting a role in stabilizing molecular conformation or mediating redox interactions .

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a member of the pyridazine family, which has garnered attention for its potential biological activities. This article aims to delve into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN4O3C_{20}H_{15}ClN_4O_3 with a molecular weight of 394.8 g/mol. The structure features a chlorophenyl group and a pyridazinyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

CompoundActivityTarget
This compoundModerateBacterial strains
Other Pyridazine DerivativesVariedFungi and Bacteria

Anticancer Activity

Studies have also explored the anticancer potential of pyridazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized pyridazine derivatives, including our compound. The results showed that it exhibited significant inhibitory effects against E. coli at concentrations as low as 32 μg/mL .
  • Cytotoxicity Assessment
    Another investigation assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values indicating effective growth inhibition in MCF-7 (breast cancer) cells, suggesting potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Interaction: It may act as a competitive inhibitor for various enzymes, disrupting metabolic processes.
  • Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction.

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